

CELF6 Gene Structure and Isoforms: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CEF6

Cat. No.: B612710

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the CUGBP Elav-Like Family Member 6 (CELF6) gene, detailing its structure, isoforms, and role in cellular processes. The information presented is intended to support research and development efforts targeting this important RNA-binding protein.

Introduction to CELF6

CELF6, also known as Bruno-like protein 6 (BRUNOL6), is a member of the CELF family of RNA-binding proteins (RBPs) that play crucial roles in post-transcriptional gene regulation.[\[1\]](#)[\[2\]](#) These proteins are characterized by the presence of two N-terminal RNA recognition motifs (RRMs) and one C-terminal RRM, which mediate their interaction with specific RNA sequences.[\[1\]](#)[\[3\]](#) CELF6 is involved in regulating pre-mRNA alternative splicing, mRNA stability, and translation, thereby influencing a wide range of biological processes.[\[4\]](#) Dysregulation of CELF6 has been implicated in several diseases, including various cancers and autism spectrum disorder.

CELF6 Gene Structure

The human CELF6 gene is located on the reverse strand of chromosome 15 at the cytogenetic band 15q23. It is a protein-coding gene with multiple annotated transcripts, giving rise to various protein isoforms through alternative splicing.

Genomic Organization

The genomic architecture of CELF6 consists of a series of exons and introns, the precise number and length of which can vary between different transcript variants. The Ensembl database lists 9 transcripts (splice variants) for the CELF6 gene.

Table 1: Genomic Details of Human CELF6 Gene

Feature	Details
HGNC Symbol	CELF6
NCBI Gene ID	60677
Ensembl Gene ID	ENSG00000140488
Genomic Location (GRCh38/hg38)	Chromosome 15: 72,284,727-72,320,448 (reverse strand)
UniProtKB/Swiss-Prot ID	Q96J87

CELF6 Protein Isoforms

Alternative splicing of the CELF6 pre-mRNA results in the production of multiple protein isoforms. These isoforms share a conserved domain structure but can differ in the presence or absence of specific exons, potentially leading to functional diversity.

Domain Architecture

The canonical CELF6 protein contains three RRM domains, which are essential for its RNA-binding activity. A divergent linker region is present between the second and third RRMs. This modular structure is a hallmark of the CELF protein family.

Major Isoforms

While several transcript variants are predicted, the main protein isoform of CELF6 consists of 481 amino acids. Other isoforms may result from the inclusion of alternative exons or the use of alternative splice sites, leading to truncated or modified protein products.

Table 2: Key CELF6 Protein Isoforms

Isoform Identifier (UniProt)	Length (Amino Acids)	Molecular Weight (Da)	Key Features
Q96J87-1	481	50,477	Canonical sequence with three RRM domains.
Other predicted isoforms	Variable	Variable	May lack specific domains or have altered sequences due to alternative splicing.

Note: Detailed information on all predicted isoforms can be accessed through the UniProt and Ensembl databases.

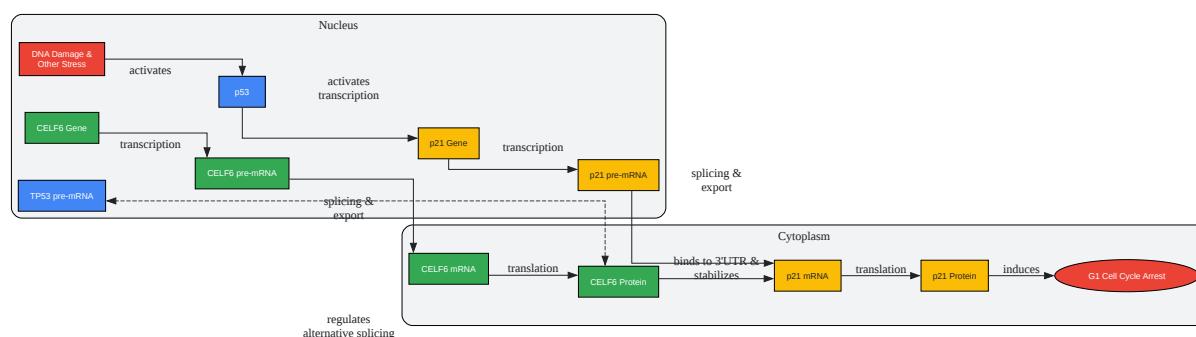
Functional Roles of CELF6

CELF6 is a multifaceted regulator of gene expression, with its primary functions revolving around RNA processing. It can shuttle between the nucleus and the cytoplasm, although it is predominantly found in the cytoplasm.

Alternative Splicing Regulation

CELF6 can act as both a splicing enhancer and a repressor. It has been shown to mediate both exon inclusion and exclusion in a tissue-specific and developmentally regulated manner. For instance, CELF6 activates the inclusion of exon 5 in the cardiac troponin T (TNNT2) pre-mRNA in a muscle-specific splicing enhancer (MSE)-dependent manner. Conversely, it promotes the exclusion of an exon in the insulin receptor (INSR) pre-mRNA.

mRNA Stability and Translation

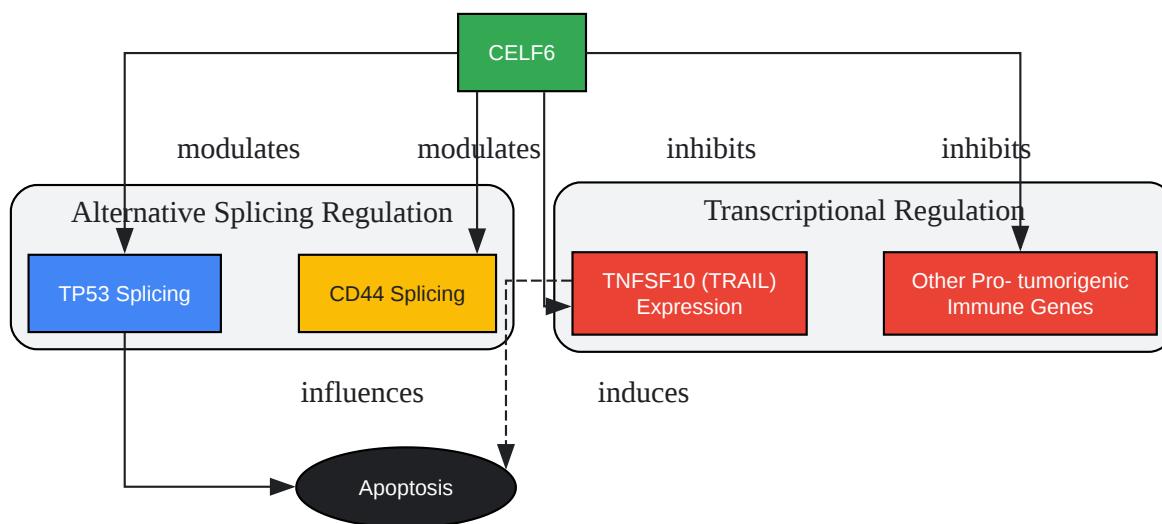

CELF6 can bind to the 3' untranslated regions (3' UTRs) of target mRNAs, influencing their stability and translation. A notable example is its interaction with the 3' UTR of the p21 (CDKN1A) transcript, which leads to increased mRNA stability. This stabilization of p21 mRNA can induce a G1 phase cell cycle arrest. Similarly, CELF6 can stabilize the mRNA of Fructose-1,6-Bisphosphatase 1 (FBP1), a tumor suppressor.

Involvement in Signaling Pathways

CELF6 has been shown to intersect with critical cellular signaling pathways, particularly those related to cell cycle control and apoptosis.

p53 Signaling Pathway

CELF6 plays a significant role in the p53 signaling pathway. Overexpression of CELF6 can regulate the alternative splicing of TP53 itself. Furthermore, by stabilizing the mRNA of the p53 target gene p21, CELF6 contributes to p53-mediated cell cycle arrest. The effect of CELF6 on cell proliferation has been shown to be dependent on p53 and/or p21.



[Click to download full resolution via product page](#)

CELF6 interaction with the p53 signaling pathway.

Apoptosis

CELF6 also influences apoptosis. Overexpression of CELF6 has been shown to regulate the alternative splicing of genes involved in apoptosis, such as TP53 and CD44. Additionally, CELF6 can inhibit the expression of several immune-related genes that promote tumorigenesis, including TNFSF10 (TRAIL), a member of the tumor necrosis factor (TNF) superfamily that can induce apoptosis.

[Click to download full resolution via product page](#)

CELF6-mediated regulation of apoptosis-related genes.

Tissue Expression

CELF6 exhibits a distinct tissue expression pattern. It is highly expressed in the kidney, brain, and testis. In the brain, its expression is widespread and maintained from fetal development into adulthood. In most other tissues, CELF6 is expressed at very low levels.

Experimental Protocols

Investigating the function of CELF6 involves a range of molecular biology techniques. Below are outlines of key experimental protocols.

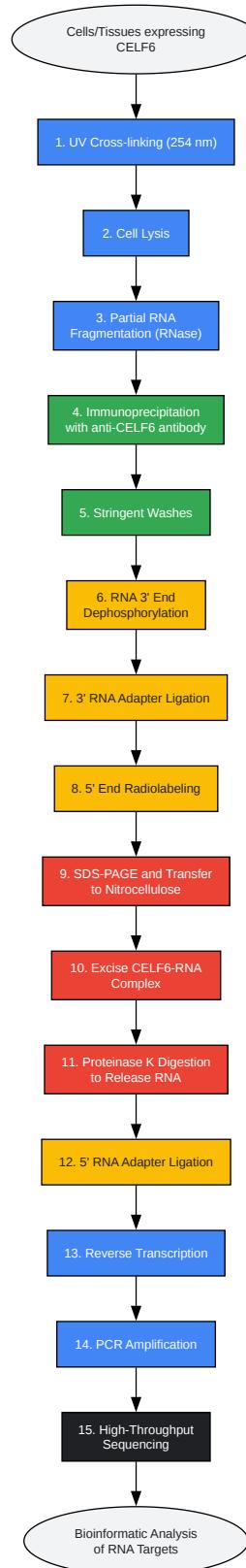
Analysis of CELF6 Expression by RT-qPCR

Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is used to measure the mRNA expression levels of CELF6.

1. RNA Isolation:

- Isolate total RNA from cells or tissues of interest using a suitable method (e.g., TRIzol reagent or column-based kits).
- Assess RNA quality and quantity using spectrophotometry and gel electrophoresis.

2. cDNA Synthesis:


- Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.

3. qPCR:

- Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers specific for CELF6, and a fluorescent DNA-binding dye (e.g., SYBR Green).
- Use a real-time PCR instrument to perform the amplification. A typical cycling program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
- Include a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
- Analyze the data using the comparative Ct ($\Delta\Delta Ct$) method to determine the relative expression of CELF6.

Identification of CELF6 RNA Targets by CLIP-Seq

Cross-linking and immunoprecipitation followed by high-throughput sequencing (CLIP-Seq) is a powerful technique to identify the direct RNA targets of CELF6 in vivo.

[Click to download full resolution via product page](#)

Workflow for CELF6 CLIP-Seq.

1. Cross-linking and Lysis:

- Irradiate cells or tissues with UV light to covalently cross-link RNA-protein complexes.
- Lyse the cells to release the complexes.

2. Immunoprecipitation:

- Partially digest the RNA with RNase.
- Immunoprecipitate CELF6-RNA complexes using a specific antibody against CELF6.

3. RNA Purification and Library Preparation:

- Ligate RNA adapters to the 3' and 5' ends of the RNA fragments.
- Reverse transcribe the RNA into cDNA.
- Amplify the cDNA library by PCR.

4. Sequencing and Analysis:

- Sequence the cDNA library using a high-throughput sequencing platform.
- Align the sequencing reads to the genome to identify the RNA binding sites of CELF6.

CELF6 in Disease

Given its role in fundamental cellular processes, it is not surprising that CELF6 is implicated in human diseases.

Cancer

CELF6 has been described as a potential tumor suppressor in several cancers, including lung, colorectal, and breast cancer. Its expression is often downregulated in tumor tissues compared to normal tissues. Overexpression of CELF6 can inhibit cancer cell proliferation, colony formation, migration, and invasion.

Table 3: CELF6 Expression and Role in Different Cancers

Cancer Type	CELF6 Expression	Role	Key Downstream Targets/Pathways
Lung Cancer	Downregulated	Tumor Suppressor	p53 signaling, apoptosis, TNF signaling
Colorectal Cancer	Downregulated	Tumor Suppressor	p21, FBP1, G1 phase arrest
Breast Cancer	Downregulated	Tumor Suppressor	FBP1
Cervical Cancer	A specific SNP is associated with increased risk	Pro-tumorigenic (allele-dependent)	Not fully elucidated

Neurological Disorders

Polymorphisms in or near the CELF6 gene have been associated with autism spectrum disorder. This aligns with its widespread expression in the brain and its role in regulating synaptic gene mRNAs.

Conclusion

CELF6 is a critical RNA-binding protein that fine-tunes gene expression at the post-transcriptional level. Its ability to regulate alternative splicing and mRNA stability makes it a key player in various cellular pathways, including cell cycle control and apoptosis. The dysregulation of CELF6 is increasingly recognized as a contributing factor to the pathogenesis of cancer and neurological disorders, making it an attractive target for further research and potential therapeutic intervention. This guide provides a foundational understanding of CELF6 to aid in these future endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. RNA-binding protein CELF6 modulates transcription and splicing levels of genes associated with tumorigenesis in lung cancer A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CELF6 CUGBP Elav-like family member 6 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. peerj.com [peerj.com]
- 4. genecards.org [genecards.org]
- To cite this document: BenchChem. [CELF6 Gene Structure and Isoforms: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612710#celf6-gene-structure-and-isoforms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com